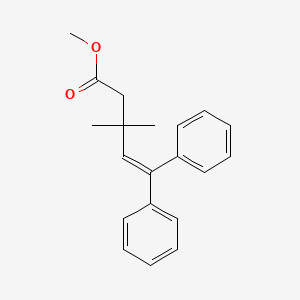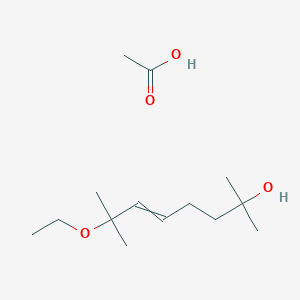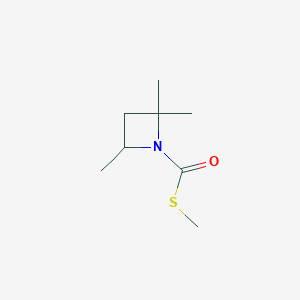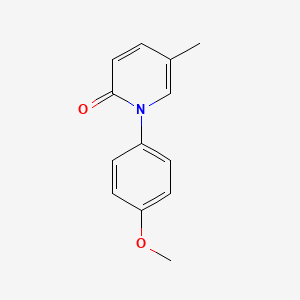
9,10-Dihydroxyanthracene-1,5-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyanthracene-1,5-disulfonic acid is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, specifically the hydroquinone form of 9,10-anthraquinone. This compound is known for its solubility in alkaline solutions and is often referred to as soluble anthraquinone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1,5-disulfonic acid is synthesized through the hydrogenation of 9,10-anthraquinone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound is produced as part of the anthraquinone process. This process involves the oxygen-mediated oxidation of a substituted 9,10-dihydroxyanthracene to its corresponding anthraquinone, such as 2-ethylanthraquinone. The reaction conditions include the use of oxygen and a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydroxyanthracene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-anthraquinone.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The compound can undergo sulfonation to form various sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Major Products Formed
Oxidation: 9,10-Anthraquinone
Reduction: 9,10-Dihydroxyanthracene
Substitution: Various sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxyanthracene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in cancer treatment due to its ability to generate reactive oxygen species (ROS).
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process
Wirkmechanismus
The mechanism of action of 9,10-Dihydroxyanthracene-1,5-disulfonic acid involves its ability to undergo redox reactions. In biological systems, it can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This property is being explored for its potential use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: The parent compound from which 9,10-Dihydroxyanthracene-1,5-disulfonic acid is derived.
Anthracene-9,10-dione: Another derivative of anthracene with similar redox properties.
Sodium 2-anthraquinonesulfonate: A water-soluble anthraquinone derivative used in similar applications
Uniqueness
This compound is unique due to its high solubility in alkaline solutions and its ability to participate in redox reactions, making it valuable in both industrial and research applications .
Eigenschaften
CAS-Nummer |
55080-04-1 |
|---|---|
Molekularformel |
C14H10O8S2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
9,10-dihydroxyanthracene-1,5-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
DERMOXMEGYVRDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)



![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)

![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)


![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)


